molecular formula C23H35NO3 B10854180 2-((2E)-3,7-Dimethyl-2,6-octadien-1-yl)-6-(ethylamino)-3-hydroxy-5-pentyl-2,5-cyclohexadiene-1,4-dione CAS No. 1807652-43-2

2-((2E)-3,7-Dimethyl-2,6-octadien-1-yl)-6-(ethylamino)-3-hydroxy-5-pentyl-2,5-cyclohexadiene-1,4-dione

Cat. No.: B10854180
CAS No.: 1807652-43-2
M. Wt: 373.5 g/mol
InChI Key: MRCQPMQBCKEOCU-SAPNQHFASA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Preparation Methods

EHP-102 is synthesized through a series of chemical reactions involving the modification of cannabigerol. The synthetic route includes the introduction of an aminoquinone moiety to the cannabigerol structure. The reaction conditions typically involve the use of organic solvents and catalysts to facilitate the chemical transformations. The industrial production of EHP-102 involves scaling up these synthetic processes to produce the compound in larger quantities while maintaining the purity and efficacy of the final product .

Chemical Reactions Analysis

EHP-102 undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles for substitution reactions. The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of EHP-102 can lead to the formation of quinone derivatives, while reduction can yield hydroquinone derivatives .

Scientific Research Applications

EHP-102 has been extensively studied for its potential therapeutic applications in various fields:

Mechanism of Action

EHP-102 exerts its effects through a multi-modal mechanism of action. It acts as a modulator of peroxisome proliferator-activated receptor gamma and induces the activation of two important biological pathways in neuronal stem cells. This mechanism provides neuroprotection in neuroinflammatory diseases and enhances neurogenesis, the regeneration of nerve cells, in the subventricular zone of the brain. By reducing inflammation and promoting neuronal survival, EHP-102 helps to restore the loss of nerve cells associated with neurodegenerative diseases .

Comparison with Similar Compounds

EHP-102 is compared with other cannabinoid-derived compounds such as CBGA-quinone and CBGA-quinone sodium salt. While all these compounds exhibit anti-inflammatory and neuroprotective effects, EHP-102 has shown superior efficacy in preclinical studies. It has demonstrated better outcomes in reducing inflammation, preventing neuronal loss, and improving motor function in animal models of Parkinson’s disease and Huntington’s disease. This makes EHP-102 a unique and promising candidate for further development and clinical trials .

Similar compounds include:

  • CBGA-quinone
  • CBGA-quinone sodium salt

EHP-102 stands out due to its enhanced activity against peroxisome proliferator-activated receptor gamma and its ability to target multiple pathways involved in neuronal survival .

Properties

CAS No.

1807652-43-2

Molecular Formula

C23H35NO3

Molecular Weight

373.5 g/mol

IUPAC Name

3-[(2E)-3,7-dimethylocta-2,6-dienyl]-5-(ethylamino)-4-hydroxy-6-pentylcyclohexa-3,5-diene-1,2-dione

InChI

InChI=1S/C23H35NO3/c1-6-8-9-13-18-20(24-7-2)21(25)19(23(27)22(18)26)15-14-17(5)12-10-11-16(3)4/h11,14,24-25H,6-10,12-13,15H2,1-5H3/b17-14+

InChI Key

MRCQPMQBCKEOCU-SAPNQHFASA-N

Isomeric SMILES

CCCCCC1=C(C(=C(C(=O)C1=O)C/C=C(\C)/CCC=C(C)C)O)NCC

Canonical SMILES

CCCCCC1=C(C(=C(C(=O)C1=O)CC=C(C)CCC=C(C)C)O)NCC

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.